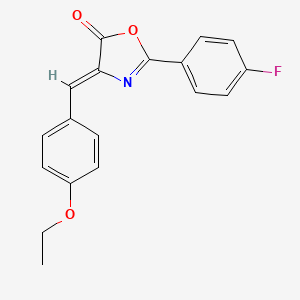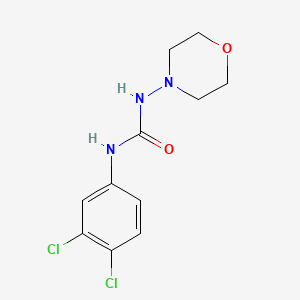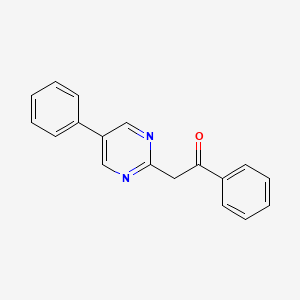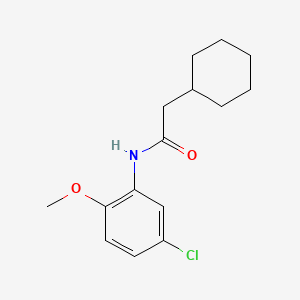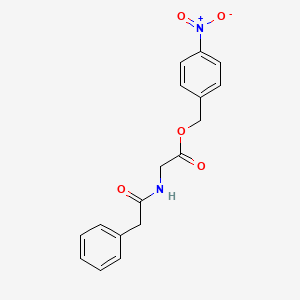
4-nitrobenzyl N-(phenylacetyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrobenzyl N-(phenylacetyl)glycinate, also known as NBPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a glycine derivative that has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects. In
作用機序
The exact mechanism of action of 4-nitrobenzyl N-(phenylacetyl)glycinate is not fully understood. However, it has been proposed that 4-nitrobenzyl N-(phenylacetyl)glycinate exerts its neuroprotective effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. 4-nitrobenzyl N-(phenylacetyl)glycinate has been found to inhibit the activity of the NMDA receptor, thereby reducing the excitotoxicity that occurs in neurological disorders. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects:
4-nitrobenzyl N-(phenylacetyl)glycinate has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD) in the brain, which helps to protect against oxidative stress. 4-nitrobenzyl N-(phenylacetyl)glycinate has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in neuroinflammation. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been shown to reduce the levels of the stress hormone corticosterone, which is involved in the stress response.
実験室実験の利点と制限
One of the advantages of using 4-nitrobenzyl N-(phenylacetyl)glycinate in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 4-nitrobenzyl N-(phenylacetyl)glycinate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-nitrobenzyl N-(phenylacetyl)glycinate. One area of interest is the potential use of 4-nitrobenzyl N-(phenylacetyl)glycinate in the treatment of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-nitrobenzyl N-(phenylacetyl)glycinate and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods for 4-nitrobenzyl N-(phenylacetyl)glycinate could facilitate its use in future research and clinical applications.
合成法
4-nitrobenzyl N-(phenylacetyl)glycinate can be synthesized by the reaction of 4-nitrobenzyl chloride with N-(phenylacetyl)glycine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 4-nitrobenzyl N-(phenylacetyl)glycinate.
科学的研究の応用
4-nitrobenzyl N-(phenylacetyl)glycinate has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders. It has been shown to exert neuroprotective effects in models of Parkinson's disease, cerebral ischemia, and traumatic brain injury. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 4-nitrobenzyl N-(phenylacetyl)glycinate has been shown to exhibit analgesic effects, making it a promising compound for the treatment of chronic pain.
特性
IUPAC Name |
(4-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(10-13-4-2-1-3-5-13)18-11-17(21)24-12-14-6-8-15(9-7-14)19(22)23/h1-9H,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRHLGYDGUBPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrobenzyl N-(phenylacetyl)glycinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)
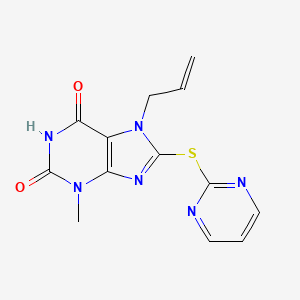

![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5852158.png)
![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)
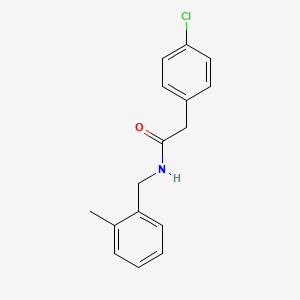
![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
